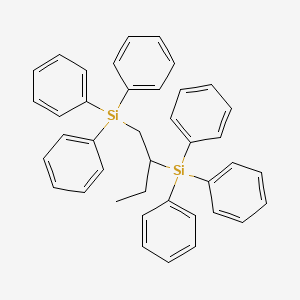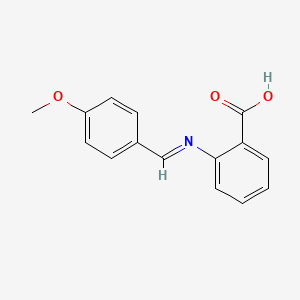
N-(2-ethylphenyl)-2,4,6-trinitroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethylphenyl)-2,4,6-trinitroaniline is an organic compound characterized by the presence of a phenyl ring substituted with an ethyl group and three nitro groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylphenyl)-2,4,6-trinitroaniline typically involves the nitration of 2-ethylphenylamine. The process begins with the nitration of 2-ethylphenylamine using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 2, 4, and 6 positions on the phenyl ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade nitrating agents and reactors designed to handle large volumes of reactants. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products.
化学反応の分析
Types of Reactions
N-(2-ethylphenyl)-2,4,6-trinitroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
N-(2-ethylphenyl)-2,4,6-trinitroaniline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of N-(2-ethylphenyl)-2,4,6-trinitroaniline involves its interaction with molecular targets such as enzymes and receptors. The nitro groups play a crucial role in its reactivity and binding affinity. The compound can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components, affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
2,4,6-Trinitrotoluene (TNT): Similar in structure but with a methyl group instead of an ethyl group.
2,4,6-Trinitrophenol (Picric Acid): Contains hydroxyl group instead of an ethyl group.
2,4,6-Trinitroaniline: Lacks the ethyl group present in N-(2-ethylphenyl)-2,4,6-trinitroaniline.
Uniqueness
This compound is unique due to the presence of the ethyl group, which influences its chemical properties and reactivity. This structural variation can lead to differences in its applications and interactions compared to similar compounds.
特性
CAS番号 |
200134-23-2 |
|---|---|
分子式 |
C14H12N4O6 |
分子量 |
332.27 g/mol |
IUPAC名 |
N-(2-ethylphenyl)-2,4,6-trinitroaniline |
InChI |
InChI=1S/C14H12N4O6/c1-2-9-5-3-4-6-11(9)15-14-12(17(21)22)7-10(16(19)20)8-13(14)18(23)24/h3-8,15H,2H2,1H3 |
InChIキー |
JGCXFEODEUDVAC-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=CC=C1NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-Bromo-5-(3-chlorophenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11959488.png)













